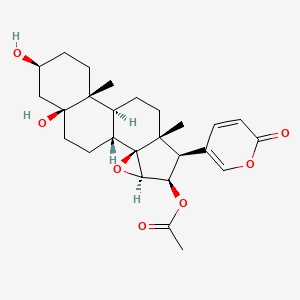
Cinobufotalin
Overview
Description
Cinobufotalin is a chemical compound derived from the secretions of the traditional Chinese medicine giant toads. It has been traditionally used as a cardiotonic, diuretic, and hemostatic agent. In recent years, this compound has gained attention for its potential anti-cancer properties, showing inhibitory effects on various tumors, including lung, liver, ovarian, breast, and gastric cancers .
Mechanism of Action
Target of Action
Cinobufotalin, a major anti-tumor component isolated from toad venom, has been found to interact with several key proteins. These include SRC, PIK3R1, MAPK1, PIK3CA, HSP90AA1, CTNNB1, GRB2, RHO1, PTPN11, and EGFR . These proteins are thought to occupy a key position in the target networks of this compound .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. It has been found to repress the growth and proliferation of cancer cells . Molecular docking results indicate that this compound matches in the pocket of the top candidate target proteins (SRC, PIK3R1, MAPK1, and PIK3CA), suggesting a direct interaction .
Biochemical Pathways
This compound primarily affects pathways related to extracellular signal stimulation and transduction, including the MAPK signaling pathway, PI3K-AKT signaling pathway, and JAK-STAT signaling pathway . These pathways play crucial roles in cell proliferation, survival, and apoptosis, and their dysregulation is often associated with cancer.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After intravenous injection at a dosage of 2.5 mg/kg, this compound’s pharmacokinetics were well described by a two-compartment pharmacokinetic model . The elimination rate constant and clearance values in diethylnitrosamine (DEN)-injured rats were significantly higher than in normal rats . This indicates that the pharmacokinetic behaviors of this compound can be altered in rats with hepatocellular carcinoma .
Result of Action
This compound has been found to induce apoptosis in cancer cells through various mechanisms. For instance, it has been shown to inhibit cell proliferation, colony formation, cell cycle progression, and xenograft tumor growth . Key target molecules involved in the cell cycle pathway such as CDK1, CDK4, CCNB1, CHEK1, and CCNE1 exhibit consistent changes in expression after treatment with this compound .
Action Environment
For example, the pharmacokinetic behaviors of this compound were found to be different in normal and DEN-injured rats . This suggests that disease states and other physiological factors could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Cinobufotalin interacts with various enzymes, proteins, and other biomolecules. It has been found to be associated with key targets highly related to cell cycle-related pathways . The core ingredients of this compound are tightly linked with these key targets, supporting its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to repress the growth and proliferation of colon cancer cells . It also significantly inhibits cell proliferation, colony formation, cell cycle progression, and xenograft tumor growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It causes DNA fragmentation, decreases mitochondrial membrane potential, increases intracellular calcium ion concentrations and reactive oxygen species production, upregulates Fas protein, and activates cytochrome C, various caspases, Bid, and Bax . It also inhibits the expression of cell cycle-related target proteins and blocks cell cycle progression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study found that this compound pharmacokinetics was well described by the two-compartment pharmacokinetic model after intravenous injection at a dosage of 2.5 mg/kg
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported that hydroxylation and dehydrogenation mediated by Cytochrome P450 (CYP450) enzymes, especially CYP3A4, were the major metabolic pathways of this compound in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinobufotalin is typically extracted from the skin of dried bufo toads. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific reaction conditions and solvents used can vary, but common solvents include ethanol and methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from toad venom, followed by purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cinobufotalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or reduce toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced anti-cancer properties .
Scientific Research Applications
Cinobufotalin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying steroidal structures and reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential as an anti-cancer agent, showing efficacy against various types of cancer cells, including colon, lung, and liver cancers
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Cinobufotalin is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Miconazole: An antifungal agent with some anti-cancer properties.
Salbutamol: A bronchodilator used in the treatment of asthma.
Dexibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties.
Ciprofloxacin: An antibiotic with some anti-cancer effects.
Nialamide: A monoamine oxidase inhibitor used as an antidepressant.
This compound stands out due to its specific inhibition of Na+/K±ATPase and its ability to induce apoptosis through multiple pathways, making it a promising candidate for anti-cancer therapy .
Properties
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026581 | |
| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108-68-5 | |
| Record name | Cinobufotalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinobufotalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinobufotalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinobufotalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINOBUFOTALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


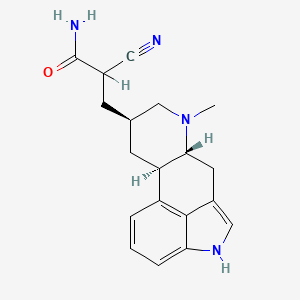
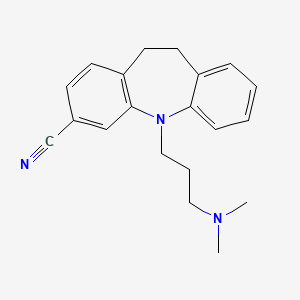

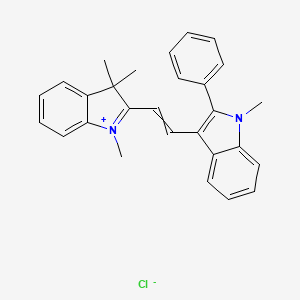

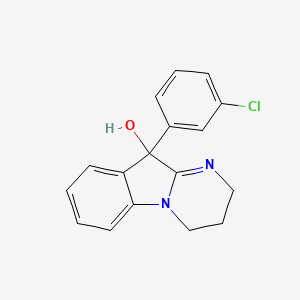

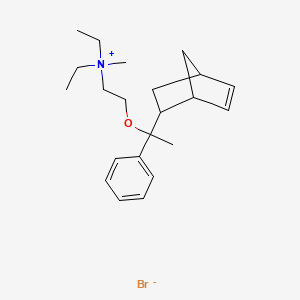
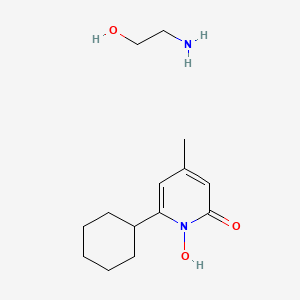
![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)
![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)

